molecular formula C19H17N3O3S B2510295 1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-48-3

1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2510295
CAS No.: 438488-48-3
M. Wt: 367.42
InChI Key: PSPCHJKBZJTSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Attachment of the Pyridine Moiety:

  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization to introduce the sulfonamide group and the pyridine moiety. Key steps include:

    Chemical Reactions Analysis

    Types of Reactions: 1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

      Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

      Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

      Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Major Products:

    • Oxidized derivatives with additional oxygen-containing functional groups.
    • Reduced derivatives with hydrogenated functional groups.
    • Substituted derivatives with new functional groups replacing the sulfonamide moiety.

    Scientific Research Applications

    1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:

    Comparison with Similar Compounds

      1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Lacks the pyridine moiety, which may affect its biological activity and chemical properties.

      N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Lacks the ethyl group, which may influence its solubility and reactivity.

    Uniqueness: 1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to the combination of the indole core, sulfonamide group, and pyridine moiety, which together contribute to its distinct chemical and biological properties

    Properties

    IUPAC Name

    1-ethyl-N-(6-methylpyridin-2-yl)-2-oxobenzo[cd]indole-6-sulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17N3O3S/c1-3-22-15-10-11-16(13-7-5-8-14(18(13)15)19(22)23)26(24,25)21-17-9-4-6-12(2)20-17/h4-11H,3H2,1-2H3,(H,20,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PSPCHJKBZJTSRI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC(=N4)C)C=CC=C3C1=O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H17N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    367.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.